Dual Cholinesterase Inhibition Profile: Comparative IC50 Data Against AChE and BChE
The compound demonstrates a balanced, dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a profile that differentiates it from standard reference inhibitors. Reported IC50 values for AChE inhibition range from 27.0 to 106.8 μM, with a value of 27.0 μM observed in a comparative assay . In the same study, its activity was benchmarked against the clinical drugs Donepezil (AChE IC50 = 5.0 μM) and Rivastigmine (AChE IC50 = 15.0 μM) . While less potent than these established drugs, the compound's dual inhibition profile (AChE IC50 = 27.0 μM, BChE IC50 = 58.0 μM) suggests a distinct therapeutic window and potential for a different side-effect profile compared to selective inhibitors.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 27.0 μM (range: 27.0 - 106.8 μM) |
| Comparator Or Baseline | Donepezil: 5.0 μM; Rivastigmine: 15.0 μM |
| Quantified Difference | 5.4-fold less potent than Donepezil; 1.8-fold less potent than Rivastigmine |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
The dual inhibition profile offers a differentiated, albeit moderate, potency baseline that is valuable for scaffold optimization in programs seeking novel chemical matter for neurodegenerative disease targets.
